1-(2-Cyanophenyl)-3-phenylurea

Description

Structure

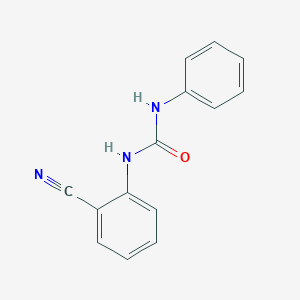

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-cyanophenyl)-3-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-10-11-6-4-5-9-13(11)17-14(18)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBBZNVIKICMHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352503 |

Source

|

| Record name | n-(2-cyanophenyl)-n'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24805195 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13114-96-0 |

Source

|

| Record name | n-(2-cyanophenyl)-n'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-CYANOPHENYL)-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Cyanophenyl)-3-phenylurea

This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(2-Cyanophenyl)-3-phenylurea, a compound of interest to researchers, scientists, and drug development professionals. This document details its physicochemical characteristics, synthesis protocols, and known biological activities, with a focus on its potential as an antifungal and anticancer agent.

Core Chemical Properties

This compound is an organic compound featuring a phenylurea structure with a cyanophenyl substituent. Its chemical properties are summarized below.

| Property | Data |

| IUPAC Name | This compound |

| Synonyms | N-(2-Cyanophenyl)-N'-phenylurea |

| CAS Number | Not available for the 2-cyano isomer specifically; related isomers have CAS numbers. |

| Molecular Formula | C₁₄H₁₁N₃O |

| Molecular Weight | 237.26 g/mol |

| Appearance | Typically a solid crystalline substance.[1] |

| Melting Point | Data not available. |

| Boiling Point | Predicted: 376.0 ± 27.0 °C |

| Density | Predicted: 1.32 ± 0.1 g/cm³ |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[1] |

| XlogP (predicted) | 2.0 |

Spectral Data

Mass Spectrometry (Predicted)

| Adduct | m/z |

| [M+H]⁺ | 238.09749 |

| [M+Na]⁺ | 260.07943 |

| [M-H]⁻ | 236.08293 |

| [M+NH₄]⁺ | 255.12403 |

| [M+K]⁺ | 276.05337 |

| [M]⁺ | 237.08966 |

| [M]⁻ | 237.09076 |

Data sourced from PubChemLite.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected Features)

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on both the cyanophenyl and phenyl rings, as well as signals for the N-H protons of the urea linkage. The presence of two singlet peaks for the urea protons is a characteristic feature.[3]

-

¹³C NMR: The spectrum would display signals for the carbon atoms of the two aromatic rings, the cyano group, and the carbonyl group of the urea.

Infrared (IR) Spectroscopy (Expected Features)

The IR spectrum is expected to show a strong absorption peak for the C≡N (cyano) group around 2200-2300 cm⁻¹ and a characteristic peak for the C=O (carbonyl) of the urea moiety around 1630-1680 cm⁻¹.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of phenylurea derivatives involves the reaction of an isocyanate with an amine.[4] The following is a generalized protocol for the synthesis of this compound.

Materials:

-

2-Aminobenzonitrile (2-cyanoaniline)

-

Phenyl isocyanate

-

Anhydrous solvent (e.g., toluene, dichloromethane, or tetrahydrofuran)

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve 2-aminobenzonitrile in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add an equimolar amount of phenyl isocyanate to the solution at room temperature with continuous stirring. If a base is used, it can be added prior to the isocyanate.

-

The reaction mixture is then stirred at room temperature or heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., cold water or a non-polar organic solvent) to remove unreacted starting materials and byproducts.

-

The product is then purified by recrystallization from a suitable solvent, such as ethanol.[4]

Biological Activities and Signaling Pathways

This compound and its analogs have shown potential in both agricultural and medicinal applications, primarily as antifungal and anticancer agents.

Antifungal Activity: Induction of Systemic Acquired Resistance (SAR)

Certain phenylurea derivatives, including those structurally similar to the title compound, act as elicitors of Systemic Acquired Resistance (SAR) in plants.[5] SAR is a plant defense mechanism that provides broad-spectrum and long-lasting resistance to a variety of pathogens.[6] The induction of SAR by chemical elicitors is a complex signaling cascade.

The proposed mechanism involves the binding of the elicitor to a plant cell receptor, which triggers a signaling cascade leading to the biosynthesis and accumulation of salicylic acid (SA).[7][8] SA then activates the NPR1 protein, a key regulator of SAR, which in turn induces the expression of pathogenesis-related (PR) genes. The products of these genes contribute to the establishment of a systemic, long-lasting resistance against a broad range of pathogens.

Anticancer Activity

Phenylurea derivatives have been investigated for their potential as anticancer agents, with studies on related compounds suggesting mechanisms involving the induction of apoptosis and cell cycle arrest.[9]

Apoptosis Induction:

Research on similar phenylurea compounds suggests they may induce apoptosis through the intrinsic (mitochondrial) pathway.[9] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases (e.g., caspase-9 and caspase-3), ultimately resulting in programmed cell death.[9]

Experimental Workflow for In Vitro Anticancer Activity Screening:

A typical workflow to assess the anticancer potential of a compound like this compound in vitro is outlined below.

This workflow begins with treating various cancer cell lines with the compound at different concentrations. Following an incubation period, a series of assays are performed to evaluate cytotoxicity (e.g., MTT assay to determine the IC50 value), the induction of apoptosis (e.g., Annexin V/PI staining), and effects on the cell cycle (e.g., flow cytometry). Western blotting can be used to analyze the expression levels of key proteins involved in apoptosis to further elucidate the mechanism of action.[9][10][11]

Conclusion

This compound is a molecule with significant potential in both agriculture and medicine. While detailed experimental data for this specific isomer is limited in publicly accessible literature, the known properties of related phenylurea compounds provide a strong basis for further investigation. Its potential to induce systemic acquired resistance in plants and to trigger apoptosis in cancer cells makes it a compelling candidate for future research and development. This guide summarizes the current understanding of its chemical and biological characteristics, providing a foundation for scientists and researchers to build upon.

References

- 1. Buy 1-(2-Cyanophenyl)-1-phenylurea (EVT-13284797) [evitachem.com]

- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 3. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 1-(4-Cyanophenyl)-3-phenylurea | 107676-58-4 [smolecule.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. doaj.org [doaj.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(2-Cyanophenyl)-3-phenylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Cyanophenyl)-3-phenylurea, a molecule of interest in medicinal chemistry and materials science. This document details the core synthetic methodologies, experimental protocols, and relevant quantitative data, presented in a format tailored for researchers and professionals in drug development.

Introduction

This compound belongs to the class of phenylurea compounds, which are recognized for their diverse biological activities, including potential applications as antifungal and anticancer agents. The presence of the cyanophenyl group and the phenylurea moiety makes it a versatile scaffold for further chemical modifications and a candidate for investigation in various therapeutic areas. This guide will focus on the prevalent and efficient synthesis of this compound from readily available starting materials.

Core Synthetic Route

The primary and most direct synthesis of this compound is achieved through the nucleophilic addition of 2-aminobenzonitrile to phenyl isocyanate. This reaction is typically carried out in an anhydrous organic solvent. The lone pair of electrons on the nitrogen atom of the amino group in 2-aminobenzonitrile attacks the electrophilic carbon atom of the isocyanate group in phenyl isocyanate, leading to the formation of the stable urea linkage.

Experimental Protocols

The following section outlines a detailed experimental protocol for the synthesis of this compound, based on established methodologies for analogous compounds.

Synthesis of this compound

Materials:

-

2-Aminobenzonitrile

-

Phenyl Isocyanate

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Apparatus for filtration under reduced pressure

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Melting point apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzonitrile (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

To this stirring solution, add phenyl isocyanate (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

-

Upon completion of the reaction (typically within 2-4 hours), the product will precipitate out of the solution.

-

Collect the solid product by filtration under reduced pressure and wash it with cold hexane to remove any unreacted starting materials.

-

For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

-

Dry the purified this compound under vacuum to obtain a crystalline solid.

-

Characterize the final product by determining its melting point and using spectroscopic methods such as IR, 1H NMR, and 13C NMR.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its characterization.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference Analogy |

| Starting Material 1 | 2-Aminobenzonitrile | [1] |

| Starting Material 2 | Phenyl Isocyanate | [1] |

| Solvent | Anhydrous THF | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 2-4 hours | [1] |

| Typical Yield | >80% | [2] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C14H11N3O |

| Molecular Weight | 237.26 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected in the range of 180-200 °C (by analogy) |

| 1H NMR (DMSO-d6, 400 MHz) δ (ppm) | Predicted ~10.2 (s, 1H, NH), ~8.3 (s, 1H, NH), 8.1-7.0 (m, 9H, Ar-H) |

| 13C NMR (DMSO-d6, 100 MHz) δ (ppm) | Predicted ~152 (C=O), 142-117 (Ar-C), ~117 (C≡N), ~102 (Ar-C-CN) |

| IR (KBr) ν (cm-1) | Predicted ~3300 (N-H stretching), ~2225 (C≡N stretching), ~1650 (C=O stretching) |

| MS (ESI) | m/z [M+H]+: 238.0975 |

Note: Predicted spectroscopic data is based on analogous phenylurea derivatives and general chemical shift principles.

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Generalized Signaling Pathway for Phenylurea Derivatives in Cancer Cells

Caption: Generalized kinase inhibition pathway for phenylurea derivatives.

Conclusion

The synthesis of this compound via the reaction of 2-aminobenzonitrile and phenyl isocyanate is a robust and high-yielding method. This technical guide provides the necessary details for its successful preparation and characterization in a laboratory setting. The presented data and workflows are intended to support further research and development activities involving this and related compounds. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

The Enigmatic Mechanism of 1-(2-Cyanophenyl)-3-phenylurea: A Technical Guide to a Molecule of Interest

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Cyanophenyl)-3-phenylurea is a small molecule whose specific mechanism of action remains largely uncharacterized in publicly accessible scientific literature. However, its structural motifs are present in a wide array of biologically active compounds. This technical guide consolidates the available information on this compound and its close chemical relatives, the phenylurea and cyanophenylurea derivatives. By examining the established biological activities, synthesis protocols, and signaling pathway interactions of these related molecules, we can infer potential mechanisms and guide future research into the therapeutic promise of this compound. This document provides a foundational resource for researchers interested in exploring this and similar chemical entities.

Introduction to this compound and the Phenylurea Class

This compound is an organic compound featuring a central urea linkage with a 2-cyanophenyl group and a phenyl group at its termini.[1] While this specific molecule has limited direct biological data associated with it, the broader class of phenylurea derivatives has been extensively investigated and has yielded compounds with diverse pharmacological activities. These activities range from anticancer and antimicrobial to antifungal applications.[2][3][4][5] The presence of the cyano group suggests potential for unique interactions with biological targets, possibly modulating enzyme activity or receptor function.[5]

Potential Mechanisms of Action Inferred from Related Compounds

Given the paucity of direct data, the potential mechanisms of action for this compound can be hypothesized based on the activities of structurally similar compounds.

Enzyme Inhibition

A significant number of phenylurea derivatives function as enzyme inhibitors.[6][7] A notable example is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism and a critical immunotherapeutic target in cancer.[8] Phenylurea derivatives have shown potent IDO1 inhibition, suggesting that this compound could potentially operate through a similar pathway.[8][9]

Anticancer Activity

Beyond IDO1 inhibition, various phenylurea derivatives exhibit broad antitumor effects. Some derivatives have been shown to induce apoptosis in cancer cell lines, with IC50 values in the micromolar range.[3][10] The mechanism for this is not always tubulin-based, indicating that other cellular targets may be involved.[3] The N,N'-diarylurea scaffold, present in this compound, is a known pharmacophore in multi-kinase inhibitors.[4]

Antifungal and Plant Elicitor Activity

Interestingly, derivatives of 1-(2-cyanophenyl)-3-heterylureas have been synthesized and studied for their antifungal properties.[11] These compounds were found to act as elicitors, inducing systemic acquired resistance (SAR) in plants, rather than acting as direct fungicides.[11] This suggests a mechanism involving the activation of plant defense pathways.

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs is generally straightforward and well-documented.

General Synthesis of Phenylurea Derivatives

A common and efficient method for synthesizing phenylurea derivatives involves the reaction of an isocyanate with an amine.[2][5]

Experimental Protocol: Synthesis via Isocyanate and Amine

-

Reactant Preparation: Dissolve the desired aniline derivative (e.g., 2-aminobenzonitrile) in a suitable aprotic solvent such as dichloromethane (DCM) or toluene.

-

Isocyanate Addition: Add the corresponding isocyanate (e.g., phenyl isocyanate) to the solution. The reaction is often facilitated by a base like triethylamine.[12]

-

Reaction Conditions: Stir the mixture at room temperature or under reflux for a period ranging from 2 to 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2][5]

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[9]

General workflow for the synthesis of phenylurea derivatives.

Biological Assays

To elucidate the mechanism of action of this compound, a series of in vitro and in vivo assays would be necessary.

Experimental Protocol: IDO1 Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human IDO1 enzyme is pre-incubated with the test compound (this compound) at various concentrations.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of L-tryptophan.

-

Incubation: The reaction is allowed to proceed at 37°C for a specified time.

-

Reaction Termination and Detection: The reaction is stopped, and the product, N-formylkynurenine, is quantified, often by measuring its absorbance at a specific wavelength after conversion to kynurenine.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Potential inhibition of the IDO1 signaling pathway.

Quantitative Data from Related Phenylurea Derivatives

| Compound Class | Target | IC50 (µM) | Cell Line/Assay | Reference |

| Phenylurea Derivatives | IDO1 | 0.1 - 0.6 | Enzyme Assay | [9] |

| 3-Haloacylaminophenylureas | Various Cancer Cells | 0.38 - 4.07 | CEM, MCF-7, etc. | [3] |

| N,N'-diarylureas | Leukemia, Colon Cancer, Melanoma | 13.6 - 14.9 | Cell-based Assay | [10] |

Conclusion and Future Directions

This compound represents a molecule of significant interest due to the established and diverse biological activities of the broader phenylurea class of compounds. While its specific mechanism of action is yet to be elucidated, the available literature on related compounds provides a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on a systematic evaluation of its activity against a panel of enzymes, particularly kinases and metabolic enzymes like IDO1, as well as its cytotoxic effects on various cancer cell lines. The synthesis of a focused library of analogs with modifications to the phenyl and cyanophenyl rings could also provide valuable structure-activity relationship (SAR) data to guide the development of more potent and selective compounds. The protocols and potential pathways outlined in this guide offer a foundational framework for initiating such research endeavors.

References

- 1. PubChemLite - this compound (C14H11N3O) [pubchemlite.lcsb.uni.lu]

- 2. Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy 1-(2-Cyanophenyl)-1-phenylurea (EVT-13284797) [evitachem.com]

- 6. Evidence-based capacity of natural cytochrome enzyme inhibitors to increase the effectivity of antineoplastic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic Inhibitors from Natural Sources: A Huge Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Buy 1-(4-Cyanophenyl)-3-phenylurea | 107676-58-4 [smolecule.com]

Unveiling the Biological Potential: A Technical Guide to 1-(2-Cyanophenyl)-3-phenylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Cyanophenyl)-3-phenylurea, a small molecule with the chemical formula C₁₄H₁₁N₃O, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a particular focus on its role as an elicitor of plant defense mechanisms. While direct quantitative data on other biological activities such as anticancer or specific enzyme inhibition for this particular molecule is limited in publicly available literature, this guide also explores the activities of structurally related phenylurea derivatives to provide a broader context for future research and development.

Antifungal Activity by Induction of Systemic Acquired Resistance (SAR)

Recent studies have illuminated the potential of derivatives of this compound as potent agents in plant protection. Specifically, 1-(2-cyanophenyl)-3-heterylureas have been shown to exhibit significant antifungal activity against the phytopathogen Botrytis cinerea. This activity is not attributed to direct fungicidal action but rather to the induction of Systemic Acquired Resistance (SAR) in the host plant, a key signaling pathway for broad-spectrum disease resistance.[1][2]

Quantitative Data: In Vivo Antifungal Activity

The following table summarizes the in vivo protective properties of 1-(2-cyanophenyl)-3-heterylurea derivatives against Botrytis cinerea on cucumber and pepper leaves. The data is presented as the percentage of disease inhibition.

| Compound | Plant | Inhibition of B. cinerea (%)[3][4] |

| 1-(2-cyanophenyl)-3-(3,4-dichloroisothiazol-5-yl)urea | Cucumber | 96.50 ± 0.01 |

| 1-(2-cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea | Cucumber | >90 |

| 1-(2-cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea | Pepper | >90 |

| Isotianil (Reference Elicitor) | Cucumber | 62.48 ± 1.04 |

| Isotianil (Reference Elicitor) | Pepper | 56.50 ± 1.29 |

| Tiadinil (Reference Elicitor) | Cucumber | >90 |

| Tiadinil (Reference Elicitor) | Pepper | >90 |

Signaling Pathway: Systemic Acquired Resistance (SAR)

The proposed mechanism of action for the antifungal effect of this compound derivatives is the activation of the Systemic Acquired Resistance (SAR) pathway in plants. SAR is a long-lasting and broad-spectrum defense response that is induced throughout the plant following a localized exposure to a pathogen or a chemical elicitor.[5][6][7] The pathway involves a complex signaling cascade, with salicylic acid (SA) playing a central role.

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of 1-(2-cyanophenyl)-3-heterylurea derivatives involves the reaction of a corresponding acyl azide with 2-cyanoaniline.[4][8]

Materials:

-

Acyl azide (e.g., 3,4-dichloroisothiazol-5-carbonyl azide or 4-methyl-1,2,3-thiadiazole-5-carbonyl azide) (1 mmol)

-

2-Cyanoaniline (1 mmol)

-

Dry 1,4-dioxane

-

Ethanol for recrystallization

Procedure:

-

Dissolve the acyl azide (1 mmol) in dry 1,4-dioxane.

-

Add 2-cyanoaniline (1 mmol) to the solution.

-

Reflux the reaction mixture for 4 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the reaction mixture to room temperature.

-

Collect the precipitate that forms by filtration.

-

Recrystallize the crude product from ethanol to obtain the purified 1-(2-cyanophenyl)-3-heterylurea derivative.

In Vivo Antifungal Activity Assay on Plant Leaves

This protocol describes the evaluation of the protective activity of compounds against Botrytis cinerea on cucumber or pepper leaves.[4][9][10]

Materials:

-

Healthy cucumber or pepper plants

-

Botrytis cinerea culture

-

Test compound solution (e.g., 200 µg/mL in 0.1% aqueous DMSO)

-

Control solution (0.1% aqueous DMSO)

-

Sterile water

-

Mycelial plugs (5 mm diameter) from a 7-day-old B. cinerea culture

-

Humid chambers

Procedure:

-

Spray the leaves of healthy plants with the test compound solution or the control solution until runoff.

-

Allow the leaves to air dry.

-

After 24 hours, place a 5 mm mycelial plug of B. cinerea on the center of each treated leaf.

-

Place the inoculated leaves in a humid chamber to maintain high humidity.

-

Incubate the leaves at 25°C for 3-5 days.

-

Measure the diameter of the necrotic lesions on the leaves.

-

Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 where DC is the average diameter of the lesion in the control group and DT is the average diameter of the lesion in the treated group.

Biological Activities of Related Phenylurea Derivatives

While specific data for this compound is emerging, the broader class of phenylurea derivatives has been extensively studied, revealing a wide range of biological activities.

-

Anticancer Activity: Numerous phenylurea derivatives have demonstrated potent anticancer activity. For instance, some derivatives have shown significant inhibitory effects against various human tumor cell lines with IC₅₀ values in the low micromolar range.[7] The mechanism of action for some of these compounds involves the induction of apoptosis.[4]

-

Enzyme Inhibition: Phenylurea derivatives have been identified as inhibitors of various enzymes. For example, certain derivatives act as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism and an important immunotherapeutic target in cancer, with IC₅₀ values in the sub-micromolar range.[3][11] Other derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and α-glycosidase.

-

NLRP3 Inflammasome Inhibition: A novel urea-based derivative was identified as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system, with an IC₅₀ of 0.8 µM in J774A.1 cells. This highlights the potential of this chemical scaffold in the development of anti-inflammatory agents.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant biological activity, particularly as elicitors of plant defense mechanisms for crop protection. The data presented in this guide underscores the potential of these molecules in agriculture. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in their elicitor activity.

Moreover, the diverse biological activities observed in the broader phenylurea class suggest that this compound itself may possess other underexplored therapeutic potentials. Future investigations should focus on comprehensive screening of this compound against a panel of cancer cell lines and key enzymatic targets to uncover its full pharmacological profile. Detailed structure-activity relationship (SAR) studies will also be crucial for the rational design of more potent and selective analogs for various therapeutic and agricultural applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uvm.edu [uvm.edu]

- 7. Signal regulators of systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. researchgate.net [researchgate.net]

- 10. sabraojournal.org [sabraojournal.org]

- 11. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Cyanophenyl)-3-phenylurea

This technical guide provides a comprehensive overview of 1-(2-Cyanophenyl)-3-phenylurea, including its chemical identity, synthesis methodologies, and potential biological significance. The information is curated for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1]

Synonyms:

-

N-(2-Cyanophenyl)-N'-phenylurea

Molecular Structure:

-

Molecular Formula: C₁₄H₁₁N₃O[1]

-

Molecular Weight: 237.26 g/mol

-

InChI Key: WJBBZNVIKICMHI-UHFFFAOYSA-N[1]

-

SMILES: C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C#N[1]

Physicochemical Properties (Predicted):

| Property | Value | Source |

| XlogP | 2.0 | PubChemLite[1] |

| Monoisotopic Mass | 237.09021 Da | PubChemLite[1] |

Synthesis of this compound

The synthesis of unsymmetrical diaryl ureas like this compound is well-established in organic chemistry. The most common and direct approach involves the reaction of an isocyanate with an aniline. For the target molecule, two primary synthetic routes are feasible.

Logical Synthesis Workflow:

Caption: Alternative synthetic routes to this compound.

Experimental Protocol (Representative):

While a specific protocol for this compound is not detailed in the searched literature, the following general procedure for the synthesis of a substituted 1-(2-cyanophenyl)urea derivative can be adapted. This protocol is based on the reaction of an amine with 2-cyanophenyl isocyanate.

Materials:

-

Aniline (or substituted aniline)

-

2-Cyanophenyl isocyanate

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a solution of aniline (1 equivalent) in anhydrous THF, add 2-cyanophenyl isocyanate (1 equivalent).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC until the starting material (aniline) is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to afford the desired this compound.

Characterization

Though specific spectral data for this compound are not available in the provided search results, a typical characterization workflow would involve the following spectroscopic techniques.

Characterization Workflow:

Caption: A logical workflow for the structural and purity confirmation.

Expected Spectroscopic Features:

Based on the structure of this compound, the following spectral features would be anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons on both the phenyl and cyanophenyl rings, as well as signals for the N-H protons of the urea linkage. The integration of these signals would confirm the proton count.

-

¹³C NMR: Resonances for the carbon atoms of the two aromatic rings, the cyano group, and the carbonyl carbon of the urea moiety.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the urea, the C=O stretching of the carbonyl group, and the C≡N stretching of the cyano group. For a related compound, 1-(2-Cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea, the C≡N and C=O stretches were observed at 2231 cm⁻¹ and 1694 cm⁻¹, respectively[2].

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound.

Potential Biological and Research Applications

While specific biological activities for this compound are not detailed in the provided search results, the broader class of phenylurea derivatives is known for a wide range of biological effects.

General Biological Activities of Phenylureas:

-

Anticancer Agents: Many diarylurea compounds have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy.

-

Herbicides: Substituted phenylureas are known to act as herbicides by inhibiting photosynthesis.

-

Enzyme Inhibitors: Phenylurea derivatives have been synthesized and evaluated as inhibitors of various enzymes, including acetylcholinesterase and butyrylcholinesterase[3].

-

Antifungal and Elicitor Activity: Compounds containing the 1-(2-cyanophenyl)urea moiety have been investigated for their antifungal properties and their ability to induce systemic acquired resistance (SAR) in plants[2][4]. For instance, a derivative, 1-(2-Cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea, showed significant inhibition of gray mold on cucumber and pepper leaves[4].

The presence of the 2-cyano group on the phenyl ring of this compound offers a site for potential chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery and agrochemical research. The nitrile group can also participate in various chemical transformations, further expanding the synthetic utility of this compound.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(2-Cyanophenyl)-3-phenylurea and its Analogs

Disclaimer: The following technical guide addresses the potential therapeutic targets of the chemical scaffold represented by 1-(2-Cyanophenyl)-3-phenylurea. It is important to note that while this specific compound is well-documented as a plant growth regulator (synthetic cytokinin), there is a significant lack of published research on its therapeutic applications in human or animal models. Therefore, this document extrapolates potential therapeutic targets and mechanisms of action from studies on structurally related cyanophenylurea and phenylurea derivatives. The information presented herein is intended to serve as a guide for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical class.

Introduction

This compound, a member of the phenylurea class of compounds, is primarily known for its potent cytokinin-like activity in plants, where it promotes cell division and growth. However, the broader family of phenylurea derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in the realm of oncology. Numerous phenylurea-containing compounds have been investigated and developed as inhibitors of key enzymes involved in cancer progression, such as protein kinases and histone deacetylases. This guide will explore the potential therapeutic targets of the this compound scaffold by examining the established activities of its structural analogs.

Potential Therapeutic Target Classes

Based on the activities of structurally related compounds, the cyanophenylurea scaffold may hold potential for targeting several key players in human diseases, particularly cancer.

Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

A structural analog of the topic compound, R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea , has been identified as a potent inhibitor of sirtuins 1 and 2 (SIRT1/2) , which are class III histone deacetylases.[1] This suggests that the cyanophenylurea moiety can be a key pharmacophore for interacting with the active site of these enzymes.

Protein Kinases

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of cancer, making them a prime target for therapeutic intervention. The phenylurea scaffold is a common feature in many approved and investigational kinase inhibitors.

While no specific kinase targets have been identified for this compound, various phenylurea derivatives have been shown to inhibit:

-

Receptor Tyrosine Kinases (RTKs): These include VEGFR and c-MET, which are critical for angiogenesis and tumor growth.[2]

-

Raf Kinases: These are key components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer.[3]

-

Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2): Phenylurea derivatives have been discovered as novel allosteric inhibitors of SHP2, a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling and is a target in oncology.[4]

Apoptosis Pathways

Inducing apoptosis in cancer cells is a fundamental strategy in cancer therapy. The positional isomer, 1-(4-Cyanophenyl)-3-phenylurea , has been investigated for its potential as a pro-apoptotic agent in various cancer cell lines.[5] The mechanism of action could involve the modulation of key apoptotic proteins, although the precise targets have not been fully elucidated.

Data Presentation

The following table summarizes the biological activities of representative cyanophenylurea and phenylurea derivatives, highlighting the potential of this chemical class.

| Compound/Derivative Class | Target(s) | Reported Activity/Potential Application | Reference(s) |

| R/S-N-3-cyanophenyl-N'-(...)-urea | SIRT1, SIRT2 (HDAC Class III) | Antiproliferative activity in glioma cells. | [1] |

| 1-(4-Cyanophenyl)-3-phenylurea | Apoptosis Pathways | Potential pro-apoptotic agent in cancer therapy. | [5] |

| Phenylurea Derivatives | Receptor Tyrosine Kinases (e.g., VEGFR, c-MET) | Inhibition of angiogenesis and tumor growth. | [2] |

| Phenylurea Derivatives | Raf Kinases | Inhibition of the MAPK/ERK signaling pathway. | [3] |

| Phenylurea Derivatives | SHP2 | Allosteric inhibition with anti-colon cancer and immunomodulatory effects. | [4] |

| Phenylurea Derivatives | Tubulin | Inhibition of tubulin polymerization. | [6] |

Experimental Protocols

To investigate the potential therapeutic activities of this compound, a series of in vitro assays would be required. Below are representative protocols for key experiments.

In Vitro HDAC Inhibition Assay (SIRT1/2)

Objective: To determine the inhibitory activity of this compound against human SIRT1 and SIRT2.

Materials:

-

Recombinant human SIRT1 and SIRT2 enzymes

-

Fluorogenic SIRT1/2 substrate (e.g., Fluor de Lys-SIRT1/2 substrate)

-

NAD+

-

Developer solution

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compound (this compound) dissolved in DMSO

-

Known SIRT1/2 inhibitor (e.g., Sirtinol) as a positive control

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate.

-

Add the test compound or control to the respective wells.

-

Initiate the reaction by adding the SIRT1 or SIRT2 enzyme to all wells except the negative control.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the enzymatic reaction by adding the developer solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).

-

Calculate the percent inhibition and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

In Vitro Kinase Inhibition Assay (Generic Receptor Tyrosine Kinase)

Objective: To assess the inhibitory effect of this compound on the activity of a representative RTK (e.g., VEGFR2).

Materials:

-

Recombinant human RTK (e.g., VEGFR2)

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound dissolved in DMSO

-

Known RTK inhibitor (e.g., Sunitinib) as a positive control

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white microplate

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

Add the kinase, substrate, and test compound/control to the wells of the microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for 1 hour.

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

Cell Viability and Apoptosis Assay

Objective: To determine the effect of this compound on the viability and induction of apoptosis in a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

Staurosporine as a positive control for apoptosis

-

MTT or WST-1 reagent for viability assay

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

-

96-well and 6-well cell culture plates

Procedure:

Cell Viability (MTT Assay):

-

Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours.

-

Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis (Annexin V/PI Staining):

-

Seed MCF-7 cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Signaling Pathway Diagram

References

- 1. Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)] benzoylurea induces cell-cycle arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylurea | C7H8N2O | CID 6145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 1-(4-Cyanophenyl)-3-phenylurea | 107676-58-4 [smolecule.com]

- 6. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data of 1-(2-Cyanophenyl)-3-phenylurea (NMR, IR, Mass Spec)

An In-depth Technical Guide on the Spectroscopic Data of 1-(2-Cyanophenyl)-3-phenylurea

This technical guide provides a comprehensive overview of the spectroscopic data for the compound this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines detailed experimental protocols for its synthesis and summarizes its key spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound involves the reaction of 2-cyanoaniline with phenyl isocyanate. This reaction is a nucleophilic addition of the primary amine to the isocyanate group, forming the urea linkage.

Experimental Protocol

Materials:

-

2-Cyanoaniline

-

Phenyl isocyanate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Stirring apparatus

-

Reaction flask

-

Apparatus for filtration and recrystallization

Procedure:

-

In a clean, dry reaction flask, dissolve 1.0 equivalent of 2-cyanoaniline in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add 1.0 equivalent of phenyl isocyanate dropwise at room temperature with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting solid product is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. Where experimental data for the specific compound is not available, representative data from closely related analogs is provided and noted.

Mass Spectrometry

The mass spectrum of this compound can be predicted to show characteristic ions corresponding to its molecular weight and common adducts. The predicted data is summarized in the table below.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 238.09749 |

| [M+Na]⁺ | 260.07943 |

| [M-H]⁻ | 236.08293 |

| [M+NH₄]⁺ | 255.12403 |

| [M+K]⁺ | 276.05337 |

| [M]⁺ | 237.08966 |

| [M]⁻ | 237.09076 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz) - Representative Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | -NH- (Urea) |

| ~8.3 | s | 1H | -NH- (Urea) |

| ~8.1-7.0 | m | 9H | Aromatic Protons |

Note: The chemical shifts for the NH protons of the urea linkage are expected to appear as singlets in the downfield region, typically above 8 ppm. The aromatic protons of both the cyanophenyl and phenyl rings will resonate in the range of 7.0-8.1 ppm.[2]

¹³C NMR (DMSO-d₆, 100 MHz) - Representative Data

| Chemical Shift (δ) ppm | Assignment |

| ~152-155 | C=O (Urea) |

| ~140-110 | Aromatic Carbons |

| ~118 | -C≡N (Nitrile) |

Note: The carbonyl carbon of the urea is expected to be in the 152-155 ppm range. The aromatic carbons will have signals between 110 and 140 ppm, and the nitrile carbon will be in the region of 118 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The expected vibrational frequencies are listed below.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3400 | N-H Stretching (Urea) |

| ~3100-3000 | Aromatic C-H Stretching |

| ~2220-2230 | C≡N Stretching (Nitrile) |

| ~1650-1700 | C=O Stretching (Urea) |

| ~1600, ~1480 | Aromatic C=C Bending |

| ~1500-1550 | N-H Bending (Urea) |

Note: The presence of a strong absorption band for the nitrile group around 2220-2230 cm⁻¹ and the carbonyl group of the urea at approximately 1650-1700 cm⁻¹ are key diagnostic peaks.

Experimental and Analytical Workflow

The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.

References

The Phenylurea Scaffold as a Core Moiety for IDO1 Inhibition: A Technical Overview

Introduction: Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in immuno-oncology. By catalyzing the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway, IDO1 exerts a potent immunosuppressive effect within the tumor microenvironment. This is achieved through the depletion of the essential amino acid L-tryptophan and the accumulation of immunosuppressive kynurenine metabolites, leading to T-cell anergy and apoptosis. Consequently, the development of small molecule inhibitors of IDO1 is a highly active area of research aimed at restoring anti-tumor immunity.

While a broad range of chemical scaffolds are being investigated, this technical guide focuses on the potential of phenylurea-based compounds as IDO1 inhibitors. Although specific quantitative inhibitory data for the parent compound, 1-(2-Cyanophenyl)-3-phenylurea, is not extensively detailed in publicly accessible literature, the phenylurea moiety is a key structural feature in a number of more complex and highly potent IDO1 inhibitors. This guide will, therefore, summarize the key findings for these derivatives, providing a comprehensive overview of their activity, the experimental protocols used for their evaluation, and the underlying signaling pathways.

Quantitative Data: IDO1 Inhibition by Phenylurea Derivatives

Several studies have explored the structure-activity relationship (SAR) of phenylurea derivatives as IDO1 inhibitors. The following table summarizes the in vitro inhibitory activity of key compounds from this class.

| Compound ID | Structure | Enzymatic IC50 (μM) vs. hIDO1 | Cell-based IC50 (μM) vs. hIDO1 | Selectivity vs. TDO | Reference |

| i12 | 3-(3-(3-(2-cyanophenyl)ureido)-4-(3,5-dimethylpiperidin-1-yl)phenyl)-4,4,4-trifluorobutanoic acid | 0.1 | Not Reported | No inhibitory activity | [1] |

| i23 | 3-(3-(3-(2-cyanophenyl)ureido)-4-(4-methylpiperazin-1-yl)phenyl)-4,4,4-trifluorobutanoic acid | 0.6 | Not Reported | No inhibitory activity | [1] |

| i24 | 3-(3-(3-(2-cyanophenyl)ureido)-4-(piperidin-1-yl)phenyl)-4,4,4-trifluorobutanoic acid | 0.2 | Not Reported | No inhibitory activity | [1] |

| Epacadostat | (Z)-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-((2-(sulfamoylamino)ethyl)amino)-1,2,5-oxadiazole-3-carboximidamide | 0.072 | 0.0071 | >1000-fold vs. IDO2/TDO | [2][3] |

Note: Epacadostat is included as a reference compound, representing a highly potent IDO1 inhibitor, though it does not possess a phenylurea scaffold.

Signaling Pathways and Experimental Workflows

To understand the context of IDO1 inhibition and the methods used to assess it, the following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for inhibitor evaluation.

Experimental Protocols

The evaluation of phenylurea derivatives as IDO1 inhibitors typically involves a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

In Vitro IDO1/TDO Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant human IDO1 and TDO.

1. Reagents and Materials:

-

Recombinant human IDO1 and TDO enzymes

-

L-Tryptophan (substrate)

-

Potassium phosphate buffer (pH 6.5)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Test compounds dissolved in DMSO

-

Trichloroacetic acid (TCA) for reaction termination

-

p-dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

-

96-well plates

-

Spectrophotometer

2. Assay Procedure:

-

A reaction mixture is prepared containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

The test compound (e.g., a phenylurea derivative) at various concentrations is added to the wells of a 96-well plate.

-

The IDO1 or TDO enzyme is added to the mixture.

-

The reaction is initiated by the addition of L-tryptophan.

-

The plate is incubated at 37°C for a defined period (e.g., 60 minutes).

-

The reaction is stopped by adding TCA.

-

The plate is then incubated at a higher temperature (e.g., 50-60°C) for approximately 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

After centrifugation to pellet precipitated protein, the supernatant is transferred to a new plate.

-

Ehrlich's reagent (DMAB) is added to the supernatant, which reacts with the kynurenine to produce a yellow-colored product.

-

The absorbance is measured at 480 nm using a spectrophotometer.

-

The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, which is often induced by interferon-gamma (IFN-γ).

1. Cell Line and Culture:

-

HeLa cells are commonly used due to their robust induction of IDO1 expression in response to IFN-γ.

-

Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

2. Assay Procedure:

-

HeLa cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cell culture medium is replaced with fresh medium containing human IFN-γ to induce IDO1 expression.

-

The test compounds at various concentrations are added to the wells.

-

The plates are incubated for a period that allows for both IDO1 expression and activity (e.g., 24-48 hours).

-

After incubation, a portion of the cell culture supernatant is collected.

-

The kynurenine concentration in the supernatant is measured using the same TCA and DMAB colorimetric method described in the enzymatic assay.

-

The IC50 value is calculated based on the reduction of kynurenine production in the presence of the inhibitor.

In Vivo Pharmacokinetic (PK) and Efficacy Studies

These studies assess the drug-like properties of the inhibitor and its anti-tumor effect in a living organism.

1. Animal Model:

-

Immunocompetent mice (e.g., C57BL/6) are often used for PK studies.

-

For efficacy studies, a syngeneic tumor model (e.g., B16F10 melanoma or PAN02 pancreatic cancer cells) is established by subcutaneously inoculating tumor cells into the mice.

2. Pharmacokinetic Study:

-

The test compound is administered to mice via intravenous (IV) and oral (PO) routes.

-

Blood samples are collected at various time points after administration.

-

The concentration of the compound in the plasma is quantified using LC-MS/MS.

-

PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.

3. Anti-Tumor Efficacy Study:

-

Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

-

The test compound is administered orally at one or more dose levels, typically once or twice daily.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Conclusion

The phenylurea scaffold, particularly when incorporating a 2-cyanophenyl group and other specific substitutions, has demonstrated significant promise in the development of potent and selective IDO1 inhibitors. The data from various derivatives indicate that this chemical class can achieve low micromolar to nanomolar inhibitory activity. The experimental protocols outlined provide a standard framework for the preclinical evaluation of such compounds, from initial enzymatic and cellular screening to in vivo assessment of their pharmacokinetic properties and anti-tumor efficacy. Further optimization of this scaffold may lead to the development of novel clinical candidates for cancer immunotherapy.

References

Unveiling the Antifungal Potential of 1-(2-Cyanophenyl)-3-phenylurea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-(2-cyanophenyl)-3-phenylurea represent a class of compounds with emerging interest in the field of antifungal research. While extensive research into their direct fungicidal or fungistatic properties is still in its nascent stages, preliminary studies have highlighted a unique mechanism of action, particularly in the context of plant pathology. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antifungal properties of these derivatives, focusing on available quantitative data, experimental methodologies, and proposed mechanisms of action. A significant portion of the available data points towards an indirect antifungal effect through the elicitation of systemic acquired resistance (SAR) in plants, rather than direct interaction with fungal pathogens. This guide aims to consolidate the existing, albeit limited, information to serve as a foundational resource for further research and development in this area.

Introduction

The relentless challenge of combating fungal infections in both agriculture and medicine necessitates the continuous exploration of novel chemical scaffolds with antifungal potential. Phenylurea derivatives have been investigated for a range of biological activities, and the this compound core has recently been explored for its role in plant protection. This document synthesizes the available scientific literature to provide a detailed account of the synthesis, in vitro and in vivo antifungal evaluation, and the proposed mode of action of these compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives has been reported through the reaction of 2-cyanoaniline with corresponding isocyanates or via the Curtius rearrangement of acyl azides. A notable example is the synthesis of 1-(2-cyanophenyl)-3-(3,4-dichloroisothiazol-5-yl)urea and 1-(2-cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea.

General Synthetic Protocol

A general method for the synthesis of these derivatives involves the reaction of a heterocyclic acyl azide with 2-cyanoaniline in a suitable solvent, such as dry 1,4-dioxane. The reaction mixture is typically refluxed for several hours. The resulting product can then be purified by recrystallization.[1]

In Vitro Antifungal Activity

The direct fungicidal or fungistatic activity of this compound derivatives, based on available literature, appears to be limited. The primary research in this area has focused on plant pathogenic fungi.

Quantitative Data

A study by Dunaeva et al. investigated the in vitro fungicidal activity of two specific derivatives, 1-(2-cyanophenyl)-3-(3,4-dichloroisothiazol-5-yl)urea (Compound 1) and 1-(2-cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea (Compound 2), against Botrytis cinerea.[1][2][3] The results, as summarized in Table 1, indicate very low direct antifungal activity at the tested concentration.

Table 1: In Vitro Fungicidal Activity of 1-(2-Cyanophenyl)-3-heterylurea Derivatives against Botrytis cinerea

| Compound | Concentration (µg/mL) | Degree of Inhibition of Mycelial Growth (%)[3] |

| 1-(2-cyanophenyl)-3-(3,4-dichloroisothiazol-5-yl)urea | 50 | ~11 |

| 1-(2-cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea | 50 | ~11 |

| Carbendazim (Positive Control) | 50 | 100 |

Data sourced from Dunaeva et al.[1][3]

Experimental Protocol: In Vitro Antifungal Screening (Mycelial Growth Inhibition Assay)

The following protocol is based on the methodology described for testing against Botrytis cinerea.[1]

-

Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Preparation of Fungal Plates: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar) and sterilize. Allow the medium to cool before adding the test compound to achieve the desired final concentration.

-

Inoculation: Place a mycelial plug from a fresh culture of the test fungus onto the center of the agar plate containing the test compound.

-

Incubation: Incubate the plates at an appropriate temperature for the test fungus until the mycelial growth in the control plate (without the test compound) reaches the edge of the plate.

-

Data Collection: Measure the diameter of the fungal colony in both the control and treated plates.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.

In Vivo Antifungal Activity (Plant Protection)

The most significant antifungal-related activity reported for this compound derivatives is their ability to protect plants from fungal infections. This effect is attributed to the induction of systemic acquired resistance (SAR) in the host plant.

Quantitative Data

The same study by Dunaeva et al. demonstrated the protective effects of the two derivatives on cucumber and pepper leaves infected with Botrytis cinerea.[2][3] The results are summarized in Table 2.

Table 2: Protective Properties of 1-(2-Cyanophenyl)-3-heterylurea Derivatives against Botrytis cinerea on Plant Leaves

| Compound | Plant | Inhibition of Gray Mold Development (%)[3] |

| 1-(2-cyanophenyl)-3-(3,4-dichloroisothiazol-5-yl)urea | Cucumber | > 90 |

| Pepper | Not specified | |

| 1-(2-cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea | Cucumber | > 90 |

| Pepper | > 90 | |

| Tiadinil (Elicitor Control) | Cucumber | > 90 |

| Pepper | > 90 |

Data sourced from Dunaeva et al.[2][3]

Experimental Protocol: In Vivo Plant Protection Assay

The following is a generalized protocol for assessing the plant-protective effects of the compounds.

-

Plant Cultivation: Grow healthy plants (e.g., cucumber, pepper) under controlled greenhouse conditions.

-

Compound Application: Prepare a solution of the test compound at the desired concentration and apply it to the plant leaves, typically by spraying until runoff.

-

Inoculation: After a specific period to allow for the induction of resistance, inoculate the treated and control plants with a spore suspension of the fungal pathogen.

-

Incubation: Maintain the plants in a high-humidity environment to facilitate fungal infection and disease development.

-

Disease Assessment: After a suitable incubation period, assess the disease severity by measuring the lesion size or the percentage of infected leaf area.

-

Calculation of Protection Efficacy: Calculate the protection efficacy using the formula: % Protection = [(DS_c - DS_t) / DS_c] * 100 where DS_c is the average disease severity in the control group, and DS_t is the average disease severity in the treated group.

Mechanism of Action

The available evidence strongly suggests that the primary mode of action for the studied 1-(2-cyanophenyl)-3-heterylurea derivatives is not direct antifungal activity but rather the induction of systemic acquired resistance (SAR) in plants.[1]

Elicitation of Systemic Acquired Resistance (SAR)

SAR is a plant defense mechanism that provides long-lasting, broad-spectrum resistance to a wide range of pathogens. Elicitors, such as the this compound derivatives mentioned, can trigger this defense pathway.

Caption: Proposed signaling pathway for elicitor-induced Systemic Acquired Resistance (SAR) in plants.

Potential Direct Antifungal Mechanisms of Phenylurea Derivatives (General)

While not demonstrated for the 1-(2-cyanophenyl) subclass, other phenylurea fungicides are known to have direct antifungal effects. A commonly cited mechanism is the inhibition of mitosis and cell division by interfering with β-tubulin assembly in fungal cells. This disruption of the cytoskeleton ultimately leads to the inhibition of fungal growth. Further research is required to determine if this compound derivatives share this or other direct antifungal mechanisms.

Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis and antifungal evaluation of these compounds.

Caption: A generalized workflow for the synthesis of 1-(2-cyanophenyl)-3-heterylurea derivatives.

Caption: Workflow for in vitro and in vivo antifungal evaluation of the derivatives.

Future Directions and Knowledge Gaps

The study of the antifungal properties of this compound derivatives is a field with considerable room for expansion. The current body of literature is limited and highlights several key areas for future research:

-

Exploration of Direct Antifungal Activity: There is a significant need for screening a broader library of this compound derivatives against a diverse panel of fungal pathogens, including medically important species such as Candida and Aspergillus.

-

Determination of Minimum Inhibitory Concentrations (MICs): Quantitative assessment of the direct antifungal activity through the determination of MIC values is crucial for understanding the potential of these compounds as direct-acting antifungal agents.

-

Mechanism of Action Studies: For any derivatives that exhibit direct antifungal activity, elucidation of their mechanism of action is paramount. This could involve studies on their effects on fungal cell wall integrity, membrane permeability, ergosterol biosynthesis, or other essential cellular processes.

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different substituents on the phenylurea core influence antifungal activity would provide valuable insights for the rational design of more potent derivatives.

Conclusion

Currently, the known antifungal properties of this compound derivatives are primarily linked to their ability to induce systemic acquired resistance in plants, making them promising candidates for the development of novel plant protectants. Their direct fungicidal or fungistatic activity appears to be low based on the limited available data. This technical guide has summarized the existing knowledge on their synthesis, biological evaluation, and proposed mechanism of action. The significant knowledge gaps in their direct antifungal effects present a compelling opportunity for future research, which could potentially unlock new applications for this chemical class in the broader field of antifungal drug discovery.

References

Methodological & Application

1-(2-Cyanophenyl)-3-phenylurea synthesis protocol step-by-step

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 1-(2-Cyanophenyl)-3-phenylurea, a molecule of interest in medicinal chemistry and drug development. The protocol is based on established methods for the synthesis of phenylurea derivatives.

Introduction

This compound is a disubstituted urea derivative containing both a cyanophenyl and a phenyl moiety. Compounds of this class are of significant interest in pharmaceutical research due to their diverse biological activities. The synthesis of such ureas is most commonly achieved through the nucleophilic addition of an amine to an isocyanate. This protocol outlines two primary synthetic routes to obtain this compound.

Reaction Scheme

The synthesis can be approached via two equivalent routes:

Route A: Reaction of 2-aminobenzonitrile with phenyl isocyanate.

Route B: Reaction of aniline with 2-cyanophenyl isocyanate.[1]

Both routes involve the formation of a urea linkage through the reaction of an amino group with an isocyanate group. The choice of route may depend on the commercial availability and cost of the starting materials. This protocol will detail Route A.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the reaction of 2-aminobenzonitrile and phenyl isocyanate.

Materials and Equipment

Reagents:

-

2-Aminobenzonitrile (2-Cyanoaniline)

-

Phenyl Isocyanate

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Dropping funnel or syringe

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Glass funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere, add 2-aminobenzonitrile (1.0 equivalent).

-

Dissolve the 2-aminobenzonitrile in anhydrous tetrahydrofuran (THF).

-

-

Addition of Phenyl Isocyanate:

-

Slowly add phenyl isocyanate (1.0 equivalent) to the stirred solution of 2-aminobenzonitrile at room temperature. The addition can be done using a dropping funnel or a syringe.

-

-

Reaction:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-aminobenzonitrile) is consumed. A typical mobile phase for TLC is a mixture of ethyl acetate and hexane.

-

-

Work-up:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

-

-

Purification:

-

The crude product can be purified by recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) and allow it to cool slowly to form crystals. Filter the crystals and wash with a small amount of cold solvent.

-

Column Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

-

-

Drying:

-

Dry the purified product under vacuum to obtain this compound as a solid.

-

Data Presentation

| Parameter | Value/Range |

| Reactants | 2-Aminobenzonitrile, Phenyl Isocyanate |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) |

| Temperature | Room Temperature to Reflux |

| Reaction Time | Monitored by TLC (typically a few hours) |

| Yield | 70-90% (typical for similar reactions) |

| Purification Method | Recrystallization or Column Chromatography |

| Molecular Formula | C₁₄H₁₁N₃O |

| Molecular Weight | 237.26 g/mol |

Note: The yield and reaction conditions are based on general procedures for phenylurea synthesis and may require optimization for this specific reaction.

Visualizations

Reaction Scheme Diagram

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 1-(2-Cyanophenyl)-3-phenylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Cyanophenyl)-3-phenylurea is a synthetic organic compound with potential applications in medicinal chemistry and drug development. Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).